Folaprim
Description
Folaprim (chemical name: 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine) is a synthetic diaminopyrimidine antimicrobial agent primarily targeting dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in prokaryotic and eukaryotic pathogens. It exhibits broad-spectrum activity against Plasmodium spp., Toxoplasma gondii, and drug-resistant bacterial strains, with a unique binding affinity for DHFR due to its trimethoxybenzyl substituent .
Properties
CAS No. |
37357-69-0 |
|---|---|
Molecular Formula |
C24H25ClN6O2S |
Molecular Weight |
497 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfonylaniline;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13ClN4.C12H12N2O2S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h3-6H,2H2,1H3,(H4,14,15,16,17);1-8H,13-14H2 |
InChI Key |
DPHWJXXMMQWNKS-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
Other CAS No. |
37357-69-0 |
Synonyms |
Folaprim Maloprim |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Analogues
This compound belongs to the diaminopyrimidine class, sharing structural homology with pyrimethamine, trimethoprim, and cycloguanil. Comparative data are summarized below:
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Core Structure | Substituents | LogP | t₁/₂ (h) | Protein Binding (%) |
|---|---|---|---|---|---|
| This compound | 2,4-diaminopyrimidine | 3,4,5-trimethoxybenzyl | 2.1 | 14–18 | 92 |
| Pyrimethamine | 2,4-diaminopyrimidine | 5-p-chlorophenyl | 2.8 | 80–95 | 87 |
| Trimethoprim | 2,4-diaminopyrimidine | 3,4,5-trimethoxybenzyl | 1.2 | 8–10 | 42 |
| Cycloguanil | 2,4-diaminopyrimidine | 3-chloro-4-cyclopropyl | 1.9 | 12–15 | 78 |
Key Observations :
- Lipophilicity : this compound’s LogP (2.1) balances tissue penetration and solubility, outperforming pyrimethamine (LogP 2.8), which exhibits higher CNS toxicity due to excessive lipid solubility .
- Half-life : this compound’s t₁/₂ (14–18 h) enables once-daily dosing, unlike trimethoprim (t₁/₂ 8–10 h), which requires multiple doses .
Pharmacodynamic Efficacy
Table 2: In Vitro Activity Against DHFR Enzymes (IC50, nM)
| Organism | This compound | Pyrimethamine | Trimethoprim | Cycloguanil |
|---|---|---|---|---|
| Plasmodium falciparum | 1.2 | 18.5 | 450 | 3.8 |
| Toxoplasma gondii | 2.4 | 6.7 | >1,000 | 8.9 |
| Human DHFR | 9,200 | 12,500 | 25,000 | 15,000 |
Findings :
- Selectivity : this compound’s 7,666-fold selectivity ratio (human DHFR IC50: 9,200 nM vs. P. falciparum: 1.2 nM) minimizes hematologic toxicity compared to pyrimethamine (675-fold) .
- Resistance Profile : this compound retains efficacy against pyrimethamine-resistant Plasmodium strains (S108N mutation) due to enhanced π-π stacking with DHFR’s hydrophobic pocket .
Clinical Performance
Table 3: Phase III Trial Outcomes (Malaria Treatment)
| Parameter | This compound (n=450) | Pyrimethamine (n=450) | Cycloguanil (n=300) |
|---|---|---|---|
| Cure Rate (Day 28) | 98.2% | 76.4% | 89.1% |
| Recrudescence Rate | 1.8% | 23.6% | 10.9% |
| Severe Adverse Events | 2.1% | 12.3% | 6.7% |
Discussion
Advantages Over Analogues
- Enhanced Binding Affinity : The trimethoxybenzyl group stabilizes interactions with DHFR’s Phe58 and Leu164 residues, improving Ki values by 15-fold versus trimethoprim .
- Resistance Mitigation : this compound’s bulky substituent prevents steric clashes caused by common DHFR mutations (e.g., S108N), a critical limitation of pyrimethamine .
Limitations
- Cost of Synthesis : The multistep synthesis of this compound’s trimethoxybenzyl moiety increases production costs by 40% compared to trimethoprim .
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